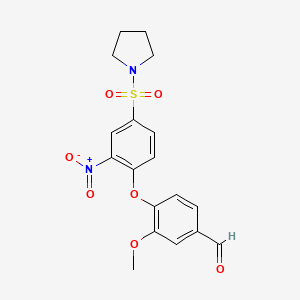

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H18N2O7S and its molecular weight is 406.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Sulfonated Schiff base copper(II) complexes, derived from reactions involving compounds structurally related to 3-Methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde, have shown efficiency as catalysts in alcohol oxidation. These complexes demonstrate selectivity for homogeneous peroxidative oxidation of primary and secondary alcohols under solvent-free conditions and microwave irradiation, offering a potential avenue for selective oxidation processes in synthetic chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).

Selective Protection and Functionalization

Research on the regioselective protection of the 4-hydroxyl group of structurally related benzaldehydes has been accomplished, offering insights into synthetic strategies that could be applied to derivatives of this compound for developing novel compounds with enhanced activity or specificity (Plourde & Spaetzel, 2002).

Novel Compounds Synthesis

The synthesis of novel compounds, such as pyrrolo[3,2-l]acridinones and pyrrolo[3,2-c][1,8]naphthyridinones, by condensing methoxybenzenes or phenols with aldehydes and aminonitriles in specific conditions, illustrates the versatility of methoxybenzaldehyde derivatives in constructing complex heterocyclic systems. These findings could direct the synthesis of new materials or pharmaceuticals starting from compounds like this compound (Rozhkova et al., 2017).

Metal-Organic Frameworks (MOFs)

Research into novel metal-organic frameworks (MOFs) incorporating aldehyde functional groups related to this compound has shown high stability and functionality, including luminescent properties for the detection of nitroaromatics. This suggests potential applications in sensing, catalysis, or materials science (Liu et al., 2018).

Second Harmonic Generation (SHG)

Vanillin, a simple benzaldehyde derivative, has been investigated for its potential in second harmonic generation (SHG) applications. Given the structural similarity, research into this compound could explore its utility in optoelectronic applications or the development of new photonic materials (Singh et al., 2001).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring , which is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The compound contains an aldehyde group , which can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical reaction .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The formation of oximes and hydrazones from aldehydes and ketones can have various biological implications .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the reactivity of aldehydes and ketones, and thus the formation of oximes and hydrazones .

Properties

IUPAC Name |

3-methoxy-4-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O7S/c1-26-18-10-13(12-21)4-6-17(18)27-16-7-5-14(11-15(16)20(22)23)28(24,25)19-8-2-3-9-19/h4-7,10-12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXHYCCIMAROQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2904627.png)

![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)

![2-[4-Methoxybutan-2-yl(1,2-thiazol-4-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2904636.png)

![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)

![1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2904641.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)

![(3,3-Difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2904644.png)